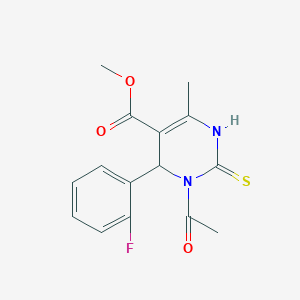![molecular formula C23H19Cl2N3O B11111554 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- CAS No. 301160-16-7](/img/structure/B11111554.png)
9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a carbazole core, a benzimidazole moiety, and an ethanol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenyl derivatives with nitrogen-containing reagents.
Introduction of Ethanol Group: The ethanol group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the carbazole core is replaced by an ethanol moiety.
Attachment of Benzimidazole Moiety: The benzimidazole moiety is attached through a condensation reaction between the carbazole derivative and a benzimidazole precursor.
Chlorination: The final step involves the chlorination of the carbazole derivative to introduce the 3,6-dichloro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole or carbazole core.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified carbazole or benzimidazole derivatives.
Substitution Products: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can:
Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes.
Modulate Receptor Function: By acting as an agonist or antagonist at specific receptors.
Intercalate with DNA: By inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole-9-ethanol: A simpler derivative without the benzimidazole and dichloro groups.
3,6-Dichloro-9H-carbazole: Lacks the ethanol and benzimidazole moieties.
2-(9H-Carbazol-9-yl)ethanol: Similar structure but without the dichloro and benzimidazole groups.
Uniqueness
The uniqueness of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- lies in its combination of functional groups, which confer distinct electronic, chemical, and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
301160-16-7 |
|---|---|
Molecular Formula |
C23H19Cl2N3O |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H19Cl2N3O/c1-14-26-20-4-2-3-5-23(20)27(14)12-17(29)13-28-21-8-6-15(24)10-18(21)19-11-16(25)7-9-22(19)28/h2-11,17,29H,12-13H2,1H3 |
InChI Key |
HHPWQHXESKTGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1E)-N-(acetyloxy)propanimidoyl]-2-methoxyphenyl acetate](/img/structure/B11111476.png)
![4-Chloro-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11111482.png)
![N-[(1E)-3-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11111484.png)
![3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11111486.png)
![4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11111493.png)
![2,4-dibromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11111497.png)
![Phthalazine-1,4(2H,3H)-dione, 5-[(5-bromo-2-thienyl)methylenamino]-](/img/structure/B11111509.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11111516.png)
![N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111518.png)
![methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate](/img/structure/B11111521.png)
![2-[(2-methoxyphenyl)amino]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide](/img/structure/B11111522.png)
![2-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11111528.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide](/img/structure/B11111536.png)
